6-Methylpentadecan-6-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108836-86-8 |
|---|---|
Molecular Formula |
C16H34O |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
6-methylpentadecan-6-ol |
InChI |
InChI=1S/C16H34O/c1-4-6-8-9-10-11-13-15-16(3,17)14-12-7-5-2/h17H,4-15H2,1-3H3 |
InChI Key |
VOTMKDUIXFFEQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(CCCCC)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways for 6 Methylpentadecan 6 Ol
Retrosynthetic Analysis and Strategic Disconnections for 6-Methylpentadecan-6-ol
Retrosynthetic analysis is a problem-solving technique used to deconstruct a target molecule into simpler, commercially available starting materials. numberanalytics.comegrassbcollege.ac.inbibliotekanauki.pl This process involves "disconnections," which are imaginary bond-breaking steps that correspond to the reverse of a known chemical reaction. egrassbcollege.ac.indeanfrancispress.com
For this compound, the primary disconnection point is the carbon-carbon bond adjacent to the hydroxyl group. This leads to two main retrosynthetic pathways:
Disconnection A (Grignard-type reaction): Breaking the bond between C6 and the methyl group or between C6 and the pentyl group suggests a Grignard reaction. masterorganicchemistry.com This involves the nucleophilic addition of an organometallic reagent (a Grignard reagent) to a ketone. umkc.edulibretexts.org
Route A1: Disconnecting the methyl group leads to 6-pentadecanone (B85768) as the ketone precursor and a methyl Grignard reagent (e.g., methylmagnesium bromide).
Route A2: Disconnecting the pentyl group leads to 2-decanone (B165314) as the ketone precursor and a pentyl Grignard reagent.
Disconnection B (Reduction): Viewing the hydroxyl group as the result of a reduction suggests a ketone precursor, 6-methylpentadecan-6-one. This ketone can then be synthesized through various methods.
Disconnection C (Hydroboration-Oxidation): The tertiary alcohol can also be envisioned as arising from the hydroboration-oxidation of a trisubstituted alkene. iitk.ac.inyoutube.comlibretexts.org This disconnection would lead to an alkene precursor such as 6-methyl-5-pentadecene or 6-methyl-6-pentadecene.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Established Synthetic Routes to this compound
The synthesis of tertiary alcohols can be achieved through several reliable methods. thieme-connect.com The following sections detail the most relevant pathways for the preparation of this compound.
A common and effective method for synthesizing tertiary alcohols is the reduction of a corresponding ketone precursor. libretexts.org
Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups, including ketones. google.comelsevier.comchadsprep.com This heterogeneous catalytic process typically involves the use of a transition metal catalyst, such as palladium, platinum, or nickel, on a solid support. vanderbilt.edulibretexts.org
The reaction involves the addition of hydrogen gas (H₂) across the carbonyl double bond of 6-methylpentadecan-6-one. libretexts.org The choice of catalyst, solvent, temperature, and pressure are critical parameters that must be optimized to achieve high yields and selectivity. google.comvanderbilt.edu For instance, palladium on carbon (Pd/C) is a common catalyst for such transformations. masterorganicchemistry.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297). vanderbilt.edu While highly effective for many ketones, the steric hindrance around the carbonyl group in 6-methylpentadecan-6-one might necessitate more forcing conditions or specific catalysts to achieve efficient conversion. Side reactions, such as isomerization, can sometimes occur, although this is less common with platinum-based catalysts. masterorganicchemistry.com
Table 1: Catalytic Hydrogenation Parameters
| Parameter | Description | Typical Conditions |
| Catalyst | Transition metal on a solid support. | Pd/C, PtO₂, Raney Nickel vanderbilt.edulibretexts.org |
| Solvent | Inert solvent to dissolve the ketone. | Ethanol, Ethyl Acetate vanderbilt.edu |
| Hydrogen Pressure | Affects reaction rate and selectivity. | 1-100 atm google.com |
| Temperature | Influences reaction kinetics. | 25-100 °C |
Metal hydride reagents are powerful reducing agents capable of converting ketones to alcohols. libretexts.orgdalalinstitute.com The most common hydride sources for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchadsprep.com
Sodium Borohydride (NaBH₄): This is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. libretexts.orgchadsprep.com It is generally selective for aldehydes and ketones. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ reacts violently with water and protic solvents, so it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchadsprep.com It readily reduces ketones, as well as a variety of other functional groups. chadsprep.com The reaction proceeds via a similar nucleophilic hydride addition mechanism, followed by a workup with a proton source to yield the alcohol. libretexts.org
Due to the unhindered nature of the ketone precursor, both NaBH₄ and LiAlH₄ are expected to be effective in the synthesis of this compound.
Table 2: Comparison of Hydride Reducing Agents
| Reagent | Reactivity | Solvents | Workup |
| Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes/ketones. chadsprep.com | Protic (e.g., Methanol, Ethanol) chadsprep.com | Often incorporated into the reaction. libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces many functional groups. chadsprep.com | Aprotic (e.g., Diethyl ether, THF) chadsprep.com | Separate aqueous/acidic workup required. libretexts.org |
The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. umkc.edulibretexts.orgsigmaaldrich.com To synthesize this compound, two primary Grignard strategies are available:
Reaction of a pentyl Grignard reagent with 2-decanone: In this approach, a Grignard reagent prepared from a pentyl halide (e.g., 1-bromopentane) and magnesium metal is reacted with 2-decanone. The nucleophilic pentyl group adds to the electrophilic carbonyl carbon of the ketone. adichemistry.com
Reaction of a methyl Grignard reagent with 6-pentadecanone: Alternatively, a methyl Grignard reagent (e.g., methylmagnesium iodide) can be added to 6-pentadecanone.
In both cases, the reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, to stabilize the Grignard reagent. sigmaaldrich.comadichemistry.com A subsequent acidic workup protonates the intermediate alkoxide to yield the final tertiary alcohol. umkc.edu
The hydroboration-oxidation reaction is a two-step process that can be used to synthesize alcohols from alkenes. youtube.comlibretexts.org To produce a tertiary alcohol like this compound, a trisubstituted alkene precursor is required. iitk.ac.in
The first step, hydroboration, involves the addition of a borane (B79455) reagent (e.g., borane-THF complex, BH₃·THF) across the double bond of the alkene. organic-chemistry.org The boron atom adds to the less substituted carbon atom of the double bond. The second step is an oxidation of the resulting organoborane intermediate, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), to replace the boron atom with a hydroxyl group. iitk.ac.inorganic-chemistry.org
For the synthesis of this compound, an appropriate alkene precursor would be 2-methyl-1-pentadecene. The hydroboration-oxidation of this alkene would proceed with anti-Markovnikov regioselectivity, placing the hydroxyl group at the more substituted carbon (C6), thus forming the desired tertiary alcohol. libretexts.org
Reduction of 6-Methylpentadecan-6-one Precursors
Asymmetric Synthesis Approaches for Enantiomerically Pure this compound
As this compound possesses a chiral center at the C6 position, the production of enantiomerically pure forms is of significant interest for applications where stereochemistry is critical, such as in pharmaceuticals or as chiral ligands. researchgate.netgd3services.com The asymmetric synthesis of tertiary alcohols is challenging due to the steric crowding around the prochiral ketone precursor, making it difficult for catalysts to differentiate between the two enantiofaces. researchgate.netchinesechemsoc.org Nevertheless, several effective strategies have been developed, drawing parallels from the synthesis of related chiral tertiary alcohols. These methods can be broadly categorized into asymmetric additions to prochiral ketones and the resolution of racemic mixtures.
Asymmetric Addition to Prochiral Ketones
This approach involves the direct creation of the chiral center with a preference for one enantiomer. A highly effective method is the catalytic asymmetric addition of an organometallic reagent to a ketone. This has been successfully demonstrated through the use of rationally designed chiral ligands that coordinate to the metal of the organometallic reagent, thereby creating a chiral environment that directs the nucleophilic attack. researchgate.netnih.gov For example, adding a methylmagnesium reagent to methylpentadecan-6-one in the presence of a chiral tridentate diamine/phenol ligand can produce (R)- or (S)-6-methylpentadecan-6-ol with high enantioselectivity. researchgate.netnih.gov
Another strategy is the enantioselective addition of other nucleophiles, such as cyanide. Highly enantioselective cyanosilylation of ketones can be achieved using chiral catalysts, yielding chiral cyanohydrins which can then be converted into the corresponding tertiary alcohol. chinesechemsoc.org
Resolution of Racemic this compound
An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of this compound, followed by the separation of the enantiomers. Kinetic Resolution (KR) is a common technique where one enantiomer of the racemate reacts faster with a chiral catalyst or enzyme, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. shanghaitech.edu.cn
A more advanced and efficient method is Dynamic Kinetic Resolution (DKR). In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single enantiomer of the product. jst.go.jp For tertiary alcohols, a chemoenzymatic DKR process has been developed. jst.go.jpencyclopedia.pub This system typically employs a lipase (B570770), such as Lipase A from Candida antarctica (CAL-A), for the enantioselective acylation of one enantiomer, and a metal-based catalyst, such as a heterogeneous oxovanadium complex, to continuously racemize the unreacted alcohol enantiomer. jst.go.jp This dual catalytic system has proven effective for the DKR of tertiary alcohols, yielding acylated products with excellent enantiomeric excess. jst.go.jpencyclopedia.pub
| Strategy | Methodology | Catalyst/Reagent Type | Typical Outcome | Reference |
| Asymmetric Addition | Grignard addition to a ketone | Chiral tridentate diamine/phenol ligand | High enantiomeric excess (ee) of the desired alcohol. | researchgate.net, nih.gov |
| Asymmetric Addition | Cyanosilylation of a ketone | Chiral (salen)AlCl complex with a phosphorane activator | Forms a chiral cyanohydrin intermediate with high ee, which is then converted to the alcohol. | chinesechemsoc.org |
| Resolution | Kinetic Resolution (KR) of racemic alcohol | Chiral Phosphoric Acid catalyzed intramolecular transesterification | Separation of enantiomers, with a maximum theoretical yield of 50% for the desired product. | shanghaitech.edu.cn |
| Resolution | Dynamic Kinetic Resolution (DKR) of racemic alcohol | Lipase (e.g., CAL-A) for acylation and an oxovanadium complex for racemization | Theoretical yield up to 100% of a single enantiomer of the acylated product. | jst.go.jp, encyclopedia.pub |
Industrial-Scale Production Methodologies and Process Intensification Studies for this compound
The industrial-scale production of specialty chemicals like this compound, which may find use in sectors such as fragrances or fine chemicals, is increasingly guided by the principles of Process Intensification (PI). gspchem.com PI aims to develop manufacturing processes that are significantly more efficient, compact, safer, and sustainable compared to traditional batch methods. gspchem.com This involves innovative technologies like continuous flow chemistry, microreactors, and the integration of catalytic steps. gspchem.combeilstein-journals.org
From Batch to Continuous Flow Processing
Traditional industrial synthesis relies on large batch reactors, which can suffer from poor heat and mass transfer, leading to side reactions and safety concerns, especially when using highly reactive species like organolithium or Grignard reagents. beilstein-journals.org Continuous flow chemistry offers a compelling alternative. In a flow system, reagents are continuously pumped and mixed in a tube or microreactor, where the reaction occurs. beilstein-journals.org This approach provides numerous advantages:
Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with exothermic reactions or hazardous reagents.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, improving reaction rates and selectivity. beilstein-journals.org
Automation and Scalability: Flow processes are easily automated and can be scaled up by running multiple reactors in parallel ("numbering-up") or by extending the operation time.
For a Grignard reaction to produce this compound, a flow setup would involve continuously feeding the ketone and the Grignard reagent into a microreactor, ensuring rapid and controlled reaction to form the product, which is then collected downstream.
Process Intensification in the Fragrance Industry
The flavor and fragrance industries have been adopting PI to improve the synthesis of various compounds. beilstein-journals.org Technologies such as catalytic static mixers 3D-printed with catalytic coatings are being used for continuous hydrogenation reactions, demonstrating the potential for producing high-value products with high purity and excellent space-time yields. acs.org Similar principles can be applied to the synthesis of long-chain alcohols.
Enzymatic Process Intensification
Integrating biocatalysis into industrial processes is a key aspect of green chemistry and PI. vito.be For the synthesis of this compound, the chemoenzymatic pathways described previously can be adapted for industrial scale using immobilized enzymes in continuous flow reactors. vito.beresearchgate.net Immobilizing an enzyme, such as a lipase for resolution, on a solid support allows it to be used continuously in a packed-bed reactor, simplifying product purification and enabling catalyst reuse over extended periods. This approach reduces waste and energy consumption, aligning with the goals of sustainable manufacturing. vito.be
| Parameter | Conventional Batch Processing | Intensified Continuous Flow Processing |
| Equipment Size | Large, stirred-tank reactors | Small, compact microreactors or tubular reactors. gspchem.com |
| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing | Excellent, due to high surface-area-to-volume ratio. beilstein-journals.org |
| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer due to small hold-up volume. beilstein-journals.org |
| Process Control | Slower response to parameter changes | Precise and rapid control over temperature, pressure, and residence time. |
| Scalability | "Scaling-up" - building larger reactors, which can be complex | "Numbering-up" - running multiple reactors in parallel. |
| Efficiency | Can have lower space-time yields and generate more waste | Higher productivity, improved selectivity, and reduced waste. gspchem.com |
Chemical Transformations and Reaction Mechanisms of 6 Methylpentadecan 6 Ol
Mechanistic Studies of Oxidative Reactions of 6-Methylpentadecan-6-ol
The oxidation of tertiary alcohols like this compound is notably challenging under standard conditions. britannica.comlibretexts.org Unlike primary and secondary alcohols, which possess a hydrogen atom on the carbinol carbon that can be readily removed, tertiary alcohols lack this feature. libretexts.orgsavemyexams.com Consequently, their oxidation necessitates the cleavage of a more stable carbon-carbon bond, requiring harsh reaction conditions that often lead to a mixture of products and poor yields. britannica.comnih.gov
Specific kinetic studies and reaction order determinations for the oxidation of this compound are not documented in the available literature. For tertiary alcohols in general, conventional oxidation reactions are typically considered non-existent or immeasurably slow under mild conditions. savemyexams.comchemguide.co.uk Advanced oxidative methods, such as photocatalysis, have shown that tertiary alcohols can be oxidized, but detailed kinetic data for specific long-chain tertiary alcohols like this compound remain unreported. nih.gov The rate of such reactions would likely depend on factors such as the catalyst, the specific oxidant used, and the reaction conditions.
The choice of solvent can significantly influence the rate and selectivity of alcohol oxidation reactions. numberanalytics.com Solvents can affect the stability of reactants, catalysts, and transition states. rsc.org For instance, in the oxidation of some alcohols, the use of water as a solvent is considered environmentally benign, while organic solvents like dichloromethane (B109758) or toluene (B28343) are common due to their ability to dissolve a wide range of substrates and catalysts. numberanalytics.com
In the context of tertiary alcohol oxidation, particularly through novel methods like photocatalysis, the solvent can play a crucial role. For example, studies on the photocatalytic oxidation of benzyl (B1604629) alcohol have shown that the solvent can affect the adsorption of the alcohol and its oxidation products on the catalyst surface, thereby influencing the reaction pathway. acs.org However, specific studies detailing the influence of solvent effects on the oxidation pathways of this compound are not available.
While traditional oxidizing agents like acidified potassium dichromate are ineffective for oxidizing tertiary alcohols, libretexts.orgbyjus.com research has explored alternative catalytic systems. The development of catalytic processes using environmentally friendly oxidants like molecular oxygen is a significant area of interest. rsc.org Hydrotalcites and hydrotalcite-supported catalysts have been investigated for the selective oxidation of alcohols. rsc.org
For tertiary alcohols, more specialized systems are required. Photocatalysis using semiconductors like titanium dioxide (TiO₂) has emerged as a potential method for the oxidation of tertiary alcohols. nih.gov These reactions can proceed via unexpected pathways, such as disproportionation into an alkane and a ketone, which involves C-C bond cleavage. nih.gov The presence of co-catalysts like platinum can enhance the reaction rate and open new reaction channels. nih.gov Cytochrome P450 enzymes are also known to catalyze the oxidation of a wide range of substrates, including challenging C-H bonds, although specific studies on their action on this compound are not reported. nih.govmdpi.com
Table 1: General Comparison of Oxidation Methods for Alcohols
| Oxidation Method | Primary Alcohols | Secondary Alcohols | Tertiary Alcohols (e.g., this compound) |
| Acidified Dichromate | Oxidized to aldehydes, then carboxylic acids unizin.org | Oxidized to ketones unizin.org | No reaction libretexts.org |
| Photocatalysis (e.g., TiO₂) | Can be oxidized | Can be oxidized | Can undergo C-C bond cleavage to form ketones and alkanes nih.gov |
Elucidation of Nucleophilic and Electrophilic Reaction Mechanisms Involving this compound
The hydroxyl group of this compound can act as a nucleophile, while the carbon atom bonded to it can be an electrophilic center, particularly after protonation of the hydroxyl group.
As a nucleophile , the lone pair of electrons on the oxygen atom of the hydroxyl group can attack an electrophilic center. For example, in acidic conditions, the oxygen can be protonated, making the molecule a better leaving group (water) and facilitating nucleophilic substitution or elimination reactions. youtube.com
The carbon atom attached to the hydroxyl group in this compound is sterically hindered, which can impede its reactivity as an electrophile in SN2 reactions. ucsd.edu However, under strongly acidic conditions, protonation of the hydroxyl group can lead to the formation of a tertiary carbocation upon the departure of a water molecule. This carbocation is relatively stable and can then be attacked by a nucleophile in an SN1 reaction. stackexchange.com
The reactivity of carbonyl compounds, which could be products of hypothetical oxidation, involves the carbonyl carbon as an electrophile and the carbonyl oxygen as a nucleophile. youtube.comlibretexts.org
Derivatization Strategies for this compound and Characterization of Novel Adducts
Derivatization of this compound, for instance, through esterification, is a key strategy for creating novel compounds.
Esterification is the reaction between an alcohol and a carboxylic acid (or its derivative) to form an ester. byjus.com The most common method is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org
For tertiary alcohols like this compound, Fischer esterification is often problematic. wikipedia.orgchemistrysteps.com The strongly acidic conditions and elevated temperatures typically employed can promote the dehydration of the tertiary alcohol to form an alkene via an E1 elimination mechanism, which competes with the desired esterification. stackexchange.comchemistrysteps.com
The mechanism for the acid-catalyzed esterification of a tertiary alcohol that does proceed is proposed to differ from the standard Fischer mechanism. It is thought to involve the formation of a stable tertiary carbocation from the alcohol, which is then attacked by the nucleophilic oxygen of the carboxylic acid. stackexchange.com
To circumvent the issue of elimination, milder esterification methods have been developed. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is particularly suitable for sterically hindered alcohols and acid-labile substrates, making it a potentially effective strategy for the esterification of this compound. organic-chemistry.org
Table 2: Comparison of Esterification Methods for Tertiary Alcohols
| Esterification Method | Conditions | Suitability for Tertiary Alcohols | Mechanistic Feature |
| Fischer-Speier Esterification | Acid catalyst, heat wikipedia.org | Prone to elimination (alkene formation) wikipedia.orgchemistrysteps.com | Can proceed via a tertiary carbocation intermediate stackexchange.com |
| Steglich Esterification | DCC, DMAP, mild conditions organic-chemistry.org | Well-suited, avoids strong acid and heat organic-chemistry.org | Activation of the carboxylic acid by DCC organic-chemistry.org |
Etherification Reactions and Their Selectivity
The synthesis of ethers from tertiary alcohols such as this compound presents unique challenges due to the steric hindrance around the hydroxyl group and the propensity of the tertiary carbocation intermediate to undergo elimination.
Traditional methods like the Williamson ether synthesis are generally unsuitable for tertiary alcohols. The reaction, which involves an alkoxide reacting with an alkyl halide, is an S(_N)2 process. masterorganicchemistry.com Tertiary alkyl halides readily undergo elimination in the presence of a strong base like an alkoxide. masterorganicchemistry.com Conversely, using the alkoxide of this compound with a primary alkyl halide would be more feasible, but the formation of the bulky tertiary alkoxide can still be challenging.
Acid-catalyzed etherification offers an alternative route. In the presence of a strong acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Departure of water generates a tertiary carbocation, which can then be trapped by another alcohol molecule to form an ether. However, this method is often plagued by a competing elimination reaction (dehydration) that leads to the formation of alkenes, particularly at higher temperatures. libretexts.orgchemguide.co.uk The selectivity between etherification and dehydration is a critical factor. For instance, studies on the dehydration of alcohols show that for tertiary alcohols, elimination can be significant. libretexts.org
More recent methods have shown promise for the selective etherification of tertiary alcohols. Iron(III) salts, for example, have been used to catalyze the etherification of tertiary alcohols with primary alcohols. nih.govacs.org These reactions can proceed under milder conditions, which helps to suppress the competing elimination reaction. nih.govacs.org The proposed mechanism involves the formation of a carbocation intermediate that is then attacked by the primary alcohol. nih.gov The higher nucleophilicity of primary alcohols compared to other tertiary alcohols can favor the formation of unsymmetrical ethers. nih.gov
Below is a table summarizing potential etherification reactions of this compound with various alcohols under different catalytic conditions, based on findings for analogous tertiary alcohols.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Expected Major Product | Expected Minor Product(s) |
| This compound | Methanol (B129727) | H(_2)SO(_4), low temp. | 6-Methoxy-6-methylpentadecane | Alkenes (from dehydration) |
| This compound | Ethanol (B145695) | Fe(OTf)(_3), NH(_4)Cl | 6-Ethoxy-6-methylpentadecane | Alkenes (from dehydration) |
| This compound | 1-Butanol | Acidic Resin, heat | 6-Butoxy-6-methylpentadecane | Alkenes (from dehydration) |
Rearrangement Reactions and Isomerization Pathways of this compound
Under acidic conditions, the tertiary carbocation formed from this compound by the loss of water is susceptible to rearrangement reactions. The driving force for these rearrangements is the formation of a more stable carbocation, although in the case of a tertiary carbocation, rearrangement to another tertiary or a more stable secondary carbocation can occur if it relieves ring strain or steric hindrance, which is not a primary factor for this acyclic alcohol. fiveable.melibretexts.org The most common type of rearrangement for such carbocations is the Wagner-Meerwein rearrangement, which involves a 1,2-hydride or 1,2-alkyl shift. lscollege.ac.inspcmc.ac.in
For this compound, the initial carbocation is at the C6 position. A 1,2-hydride shift from the C5 or C7 position would lead to a secondary carbocation, which is less stable, and therefore unlikely to be the major pathway. However, an alkyl shift is a possibility. For example, a methyl group from C6 could migrate to an adjacent carbon, or a longer alkyl chain could shift.
In the context of long-chain alcohols, carbocation rearrangements can lead to a mixture of isomeric products. libretexts.org For example, the dehydration of 3-methyl-1-butanol can lead to multiple alkene products via hydride shifts. While this compound already possesses a stable tertiary carbocation, subsequent reactions or more forcing conditions could induce skeletal rearrangements.
The table below outlines potential rearrangement pathways for the 6-methylpentadecan-6-yl cation.
| Initial Carbocation | Type of Shift | Migrating Group | Resulting Carbocation | Potential Final Product (after trapping by a nucleophile, e.g., H₂O) |
| 6-Methylpentadecan-6-yl | 1,2-Hydride Shift | H from C5 | Pentadecan-5-yl (secondary) | Pentadecan-5-ol |
| 6-Methylpentadecan-6-yl | 1,2-Hydride Shift | H from C7 | Pentadecan-7-yl (secondary) | Pentadecan-7-ol |
| 6-Methylpentadecan-6-yl | 1,2-Alkyl Shift | Methyl group from C6 | 6-Pentadecyl cation (secondary) | Not a favorable rearrangement |
It is important to note that in the absence of significant ring or steric strain to be relieved, major skeletal rearrangements of the 6-methylpentadecan-6-yl cation are less probable compared to direct elimination or substitution reactions. msu.edu
Radical Reactions and Photochemical Transformations
The tertiary alcohol this compound can participate in a variety of radical and photochemical reactions, often involving the generation of a tertiary alkyl radical.
Radical Deoxygenation: A well-known method for the deoxygenation of alcohols is the Barton-McCombie reaction. wikipedia.org This two-step process involves the conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate, followed by treatment with a radical initiator (like AIBN) and a hydrogen source (like tributyltin hydride). wikipedia.org This would convert this compound to 6-methylpentadecane. More recent developments have focused on using less toxic reagents. worldscientific.com Another approach is the deoxygenation of tertiary alcohols protected as their methoxymethyl (MOM) ethers using a peroxide initiator and a thiol catalyst. rsc.org
The Barton Reaction: This photochemical reaction involves the photolysis of a nitrite (B80452) ester prepared from the alcohol. wikipedia.org If this compound is converted to its nitrite ester and then irradiated, the resulting alkoxyl radical can abstract a hydrogen atom from a δ-carbon (C10 in this case, assuming a favorable conformation). This leads to a δ-nitroso alcohol after radical recombination and tautomerization. wikipedia.org This reaction allows for the functionalization of an otherwise unactivated C-H bond. wikipedia.org
Norrish Type Reactions: While this compound itself does not undergo Norrish reactions, its oxidation product, 6-methylpentadecan-6-one, would be susceptible. A Norrish Type II reaction, for instance, would involve the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to a 1,4-biradical. wikipedia.orgnumberanalytics.com This can then lead to either cleavage (forming an alkene and a smaller ketone) or cyclization (forming a cyclobutanol). wikipedia.orgnumberanalytics.com Given the long alkyl chains in 6-methylpentadecan-6-one, multiple γ-hydrogens are available, potentially leading to a mixture of products.
The following table summarizes potential radical and photochemical transformations involving this compound or its derivatives.
| Starting Material | Reaction Type | Reagents/Conditions | Expected Product(s) |
| This compound | Barton-McCombie Deoxygenation | 1. NaH, CS(_2), MeI; 2. Bu(_3)SnH, AIBN, heat | 6-Methylpentadecane |
| This compound | Barton Reaction | 1. NOCl; 2. hv | 10-Nitroso-6-methylpentadecan-6-ol |
| 6-Methylpentadecan-6-one | Norrish Type II Cleavage | hv | 2-Heptanone and 1-decene |
| 6-Methylpentadecan-6-one | Norrish Type II Cyclization | hv | 1-Butyl-1-hydroxy-2-methylcyclobutane derivatives |
These reactions highlight the versatility of tertiary alcohols like this compound in undergoing transformations that can lead to defunctionalization, remote functionalization, or the formation of new carbon-carbon bonds.
Advanced Spectroscopic Characterization and Computational Analysis of 6 Methylpentadecan 6 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules. For 6-Methylpentadecan-6-ol, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals.
¹H NMR and ¹³C NMR Chemical Shift Analysis and Coupling Patterns
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit signals corresponding to the different types of protons in the molecule. The hydroxyl proton (-OH) typically appears as a singlet, with its chemical shift being variable and dependent on factors such as solvent and concentration. Protons on carbons adjacent to the hydroxyl group are deshielded and would appear further downfield compared to other alkyl protons. libretexts.org
Predicted ¹H NMR Chemical Shifts for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OH | 1.0 - 2.5 | singlet |
| -CH₃ (at C6) | ~1.1 | singlet |
| -CH₂- (at C5 and C7) | ~1.4 - 1.6 | multiplet |
| -CH₂- (bulk chain) | ~1.2 - 1.4 | multiplet |
| -CH₃ (terminal) | ~0.8 - 0.9 | triplet |
These are predicted values based on typical chemical shifts for long-chain alcohols.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbon atom attached to the hydroxyl group (C6) is expected to be significantly deshielded, appearing in the typical range for tertiary alcohols (around 70-75 ppm). youtube.com The other carbon signals will be found in the aliphatic region of the spectrum.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 (C-OH) | 70 - 75 |
| C6-CH₃ | 25 - 30 |
| C5, C7 | 35 - 45 |
| Bulk -CH₂- chain | 20 - 40 |
| Terminal -CH₃ | ~14 |
These are predicted values based on typical chemical shift ranges for long-chain tertiary alcohols.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
To confirm the predicted structure, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the long alkyl chain. For instance, the terminal methyl protons would show a correlation to the adjacent methylene (B1212753) protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the position of the methyl group and the hydroxyl group at the C6 position by observing correlations from the C6-methyl protons to C6 and C5/C7, and from the C5/C7 protons to C6.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₆H₃₄O, with a predicted monoisotopic mass of approximately 242.26 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for tertiary alcohols is often weak or entirely absent due to the instability of the molecular ion. chemistrynotmystery.com The fragmentation of this compound is expected to be dominated by two main pathways:
α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, this would lead to the loss of a pentyl radical or a nonyl radical, resulting in prominent fragment ions.
Dehydration: The elimination of a water molecule (loss of 18 Da) is a common fragmentation pathway for alcohols and would likely be observed. libretexts.org
Predicted Key Fragment Ions in the Mass Spectrum of this compound:
| m/z | Predicted Fragment Identity | Fragmentation Pathway |
| 224 | [M - H₂O]⁺ | Dehydration |
| 171 | [M - C₅H₁₁]⁺ | α-Cleavage |
| 115 | [M - C₉H₁₉]⁺ | α-Cleavage |
These are predicted values based on the known fragmentation patterns of long-chain tertiary alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Differentiation
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu This technique would be ideal for assessing the purity of a this compound sample. The retention time from the GC would provide a characteristic identifier for the compound under specific chromatographic conditions. Furthermore, GC-MS can be used to differentiate between isomers of this compound, as different isomers would likely have distinct retention times and potentially subtle differences in their mass spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a few key absorption bands. A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgspectroscopyonline.com Another significant peak, corresponding to the C-O stretching vibration of a tertiary alcohol, is expected to appear in the range of 1100-1200 cm⁻¹. spectroscopyonline.com The spectrum would also feature strong C-H stretching vibrations just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretching band is typically weak in Raman spectra, the C-C backbone and C-H stretching vibrations of the long alkyl chain would produce strong signals. The C-O stretch would also be observable.
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (strong, broad) | Weak |
| C-H Stretch | 2850-3000 (strong) | 2850-3000 (strong) |
| C-O Stretch | 1100-1200 (strong) | Observable |
These are predicted values based on the characteristic vibrational frequencies of tertiary alcohols.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and its Application
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Saturated aliphatic alcohols, such as this compound, lack extensive conjugated systems or chromophores that absorb light in the 200-800 nm range. msu.edubspublications.net The only electronic transitions available are high-energy σ → σ* and n → σ* transitions, which occur at wavelengths below 200 nm. hnue.edu.vn Therefore, a conventional UV-Vis spectrum of this compound is not expected to show any significant absorption peaks. This lack of absorption can be useful in confirming the absence of unsaturation or other chromophoric functional groups in a sample.
X-ray Diffraction (XRD) and Electron Diffraction (ED) for Crystalline State Analysis (if applicable)
The analysis of the crystalline state of a compound through single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structure, revealing precise bond lengths, angles, and crystal packing information. uol.delibretexts.org This technique requires a well-ordered single crystal that, when exposed to X-rays, produces a unique diffraction pattern from which the atomic arrangement can be calculated. uol.delibretexts.org For a long-chain tertiary alcohol like this compound, obtaining a single crystal suitable for XRD can be challenging. Such molecules often exist as oils or low-melting-point solids at room temperature due to their flexible aliphatic chains, which hinders the formation of highly ordered crystalline lattices.
As of the current literature, no specific single-crystal XRD studies for this compound have been reported. The inherent difficulty in crystallizing long-chain aliphatic compounds means that such data is often unavailable. libretexts.org
Electron Diffraction (ED) has emerged as a powerful alternative for structural elucidation, especially for submicron-sized crystals that are too small for conventional XRD. rigaku.comnih.gov This technique has proven successful in determining the crystal structures of highly reactive and previously intractable compounds. nih.gov Given the potential difficulty in growing large single crystals of this compound, ED could offer a viable pathway to determining its solid-state structure, should a microcrystalline powder be obtainable. rigaku.com However, similar to XRD, there are currently no published electron diffraction studies specifically for this compound.
Advanced Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed characterization of complex mixtures and pure compounds. unime.itnih.gov For a non-polar, high-molecular-weight alcohol like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful and commonly used technique. nih.govspectroscopyonline.com
In a typical GC-MS analysis, the gas chromatograph separates the compound from any impurities based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by Electron Ionization (EI). The resulting molecular ion and its characteristic fragment ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. sciensage.info
For tertiary alcohols, the molecular ion peak (M+) may be weak or absent. uni-saarland.de The fragmentation pattern is dominated by alpha-cleavage, which involves the loss of the largest alkyl group attached to the carbon bearing the hydroxyl group. For this compound (molar mass: 242.46 g/mol ), the loss of the nonyl group (C9H19•) would be a major fragmentation pathway. Another common fragmentation is the loss of a water molecule (M-18).
Table 1: Predicted Key Mass Fragments in the EI-MS of this compound
| m/z Value | Proposed Ion/Fragment | Fragmentation Pathway |
| 224 | [M-H₂O]⁺ | Dehydration |
| 115 | [C₈H₁₅O]⁺ | α-cleavage (loss of C₉H₁₉ radical) |
| 99 | [C₆H₁₁O]⁺ | α-cleavage (loss of C₅H₁₁ radical) |
| 57 | [C₄H₉]⁺ | Further fragmentation of alkyl chains |
| 43 | [C₃H₇]⁺ | Further fragmentation of alkyl chains |
Liquid Chromatography-Mass Spectrometry (LC-MS) is another versatile hyphenated technique, often used for less volatile or thermally labile compounds. nih.govresearchgate.net While GC-MS is well-suited for this compound, LC-MS could also be employed, potentially after derivatization to enhance ionization efficiency. researchgate.net Techniques like Atmospheric Pressure Chemical Ionization (APCI) are effective for analyzing long-chain alcohols and other less polar molecules. spectroscopyonline.com
Biological Occurrence, Biosynthesis, and Metabolic Pathways of 6 Methylpentadecan 6 Ol and Analogues
Natural Occurrence and Isolation of 6-Methylpentadecan-6-ol in Biological Matrices
Direct evidence for the isolation of this compound from natural biological sources has not been prominently reported in available scientific literature. The occurrence of long-chain alcohols, including branched varieties, is widespread in nature, where they serve diverse functions as structural components of waxes, signaling molecules, and pheromones. The presence of a tertiary alcohol group, such as in this compound, is less common than primary or secondary alcohols but is found in various natural products. researchgate.netresearchgate.net
Long-chain fatty alcohols are common constituents of plant cuticular waxes, which form a protective barrier on the surfaces of leaves, fruits, and stems. These alcohols are typically primary and have an even number of carbon atoms. While the specific identification of this compound in plant extracts or as a volatile organic compound (VOC) is not documented, plants are known to produce a vast array of structurally diverse lipids and terpenoids, including complex tertiary alcohols. For instance, the intricate tertiary alcohol, (1r,3s,6s,8s,11s,12r,15s,16r)-7,7,12,16-tetramethyl-15-[(2s)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-ol, has been identified in plant species such as Solanum chacoense. naturalproducts.net This demonstrates that the enzymatic machinery for synthesizing tertiary alcohol motifs exists within the plant kingdom.
Volatile branched-chain alcohols often contribute to the aroma of fruits and flowers, though these are typically shorter-chain compounds derived from amino acid metabolism. The high molecular weight and lower volatility of a C16 alcohol like this compound would make it a less likely candidate for a significant aroma compound.
Table 1: Examples of Long-Chain and Branched Alcohols in Nature
| Compound Name | Chemical Formula | Natural Source (Example) | Class |
| 1-Hexadecanol (Cetyl alcohol) | C₁₆H₃₄O | Plant waxes, spermaceti | Primary Alcohol |
| 14-Methyl-1-pentadecanol | C₁₆H₃₄O | Component of cosmetic and fragrance formulations | Primary Alcohol |
| Phytol | C₂₀H₄₀O | Product of chlorophyll (B73375) degradation in plants | Primary Alcohol |
| Isobutanol | C₄H₁₀O | Fermentation product in microorganisms | Primary Alcohol |
| Linalool | C₁₀H₁₈O | Essential oils of many flowers and spice plants | Tertiary Alcohol |
This table provides examples of related long-chain and branched alcohols found in nature to give context, as specific data for this compound is not available.
In animals, long-chain alcohols are components of skin lipids and pheromonal secretions used for chemical communication. For example, various branched-chain alcohols have been identified in the glandular secretions of insects and mammals. The specific detection of this compound in animal secretions or as an endogenous metabolite has not been reported. The analysis of such complex biological mixtures typically involves gas chromatography-mass spectrometry (GC-MS), which could potentially identify this compound if present.
Enzymatic Systems and Biochemical Pathways Involved in the Biosynthesis of Long-Chain Branched Alcohols
The biosynthesis of a long-chain branched alcohol like this compound would require a series of specific enzymatic reactions. While the exact pathway is unconfirmed, it can be hypothesized based on known metabolic routes for branched-chain fatty acids and the synthesis of tertiary alcohols.
The carbon backbone of this compound likely originates from fatty acid synthesis, with modifications to introduce the methyl branch. The biosynthesis of branched-chain fatty acids can be initiated by primers other than acetyl-CoA, such as isobutyryl-CoA or 2-methylbutyryl-CoA, which are derived from the catabolism of branched-chain amino acids (BCAAs) like valine and isoleucine. nih.gov
The key steps leading to a precursor for a branched-chain alcohol are:
Transamination: A branched-chain amino acid (e.g., valine, isoleucine, leucine) loses its amino group via a branched-chain amino transferase (BCAT). mdpi.com
Oxidative Decarboxylation: The resulting α-keto acid is decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex to form a branched-chain acyl-CoA. mdpi.com
Chain Elongation: This branched-chain acyl-CoA can act as a primer for the fatty acid synthase (FAS) system, which extends the carbon chain, typically by two-carbon units from malonyl-CoA, to produce a long-chain branched fatty acid.
The formation of the tertiary alcohol group is a significant enzymatic challenge. researchgate.net Unlike the synthesis of primary alcohols (via reduction of a carboxylic acid or aldehyde) or secondary alcohols (via reduction of a ketone), creating a tertiary alcohol often involves the addition of a nucleophile to a ketone. A potential route could involve the formation of a ketone intermediate, 6-methylpentadecan-6-one, followed by a highly specific enzymatic Grignard-like reaction or addition of an organometallic species, though such reactions are rare in primary metabolism. britannica.com Alternatively, specialized enzymes such as terpene cyclases or other synthases capable of forming C-C bonds and hydroxyl groups at a tertiary carbon would be required. researchgate.netresearchgate.net
Table 2: Key Enzymes in Branched-Chain Amino Acid Catabolism Leading to Alcohol Precursors
| Enzyme | Abbreviation | Reaction Catalyzed | Role in Biosynthesis |
| Branched-Chain Amino Transferase | BCAT | Leucine, Isoleucine, Valine ⇌ Branched-Chain α-Keto Acids | Initiates the pathway by converting BCAAs to their keto-acid forms. nih.gov |
| Branched-Chain α-Keto Acid Dehydrogenase | BCKDH | Oxidative decarboxylation of branched-chain α-keto acids | Produces branched-chain acyl-CoA primers for fatty acid synthesis. nih.gov |
| Acyl-CoA Dehydrogenases | ACADs | α,β-dehydrogenation of acyl-CoA esters | Involved in the catabolism and modification of the growing acyl chain. nih.gov |
Endogenous Metabolism and Biotransformation of this compound
Once formed or introduced into an organism, this compound would be subject to metabolic processes aimed at detoxification and excretion. The metabolic fate of an alcohol is largely determined by its structure, particularly whether it is primary, secondary, or tertiary. britannica.com
The primary pathway for the metabolism of most alcohols is oxidation. taylorfrancis.com Primary alcohols are oxidized first to aldehydes and then to carboxylic acids, while secondary alcohols are oxidized to ketones. These reactions are typically catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), or by the cytochrome P450 (CYP) enzyme system. nih.gov
However, tertiary alcohols are resistant to oxidation under normal physiological conditions. britannica.com This resistance is due to the absence of a hydrogen atom on the carbon atom that bears the hydroxyl group (the carbinol carbon). Oxidation to a carbonyl group would necessitate the cleavage of a stable carbon-carbon bond, which is an energetically unfavorable process that standard alcohol-metabolizing enzymes cannot perform. britannica.com Therefore, it is highly unlikely that this compound undergoes significant oxidative metabolism.
Given its resistance to oxidation, the principal metabolic pathway for this compound is expected to be direct conjugation. taylorfrancis.com Conjugation reactions increase the water solubility of xenobiotics, facilitating their elimination from the body, primarily in urine or bile. The main conjugation reactions for alcohols are glucuronidation and sulfation.
Glucuronidation: This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the alcohol. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are located primarily in the liver. The resulting metabolite is a glucuronide conjugate (6-methylpentadecan-6-yl β-D-glucuronide).
Sulfation: This pathway involves the transfer of a sulfonate group (SO₃⁻) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group. This reaction is catalyzed by sulfotransferases (SULTs).
Metabolite Identification: The identification of these potential metabolites would be accomplished using modern analytical techniques. The biological sample (e.g., urine, plasma, or feces) would be analyzed using liquid chromatography-mass spectrometry (LC-MS). The predicted metabolites would be identified based on their exact mass and fragmentation patterns. For example, a glucuronide conjugate of this compound would have a mass corresponding to the parent molecule plus the mass of glucuronic acid (176.12 g/mol ). Tandem mass spectrometry (MS/MS) would confirm the structure by showing a characteristic loss of the glucuronic acid moiety upon fragmentation.
Role of Analogues in Chemo-communication and Pheromonal Systems
While specific research on the biological role of this compound is not extensively documented in publicly available literature, the functions of its structural analogues, particularly branched long-chain alkanols, are well-established in the field of chemical ecology. These compounds frequently act as pheromones, which are chemical signals used for communication between individuals of the same species. wikipedia.org Pheromones, often comprised of a specific blend of molecules, play a critical role in various insect behaviors such as mating, aggregation, and trail-following. nih.govnih.gov The structural complexity of branched alkanols, including features like the position of methyl branches and stereochemistry, allows for a high degree of specificity in these chemical signals. mdpi.com
Branched alkanols are a significant class of compounds found in the cuticular hydrocarbon profiles of many insects, which primarily serve to prevent desiccation but are also co-opted for communication. mdpi.comresearchgate.net The addition of a methyl group to a long-chain alcohol creates a chiral center, leading to the possibility of different stereoisomers, a feature that is crucial for the specificity of pheromonal communication. nih.gov
Stereoisomeric Specificity in Biological Activity (e.g., pheromones)
The biological activity of pheromones is often highly dependent on their stereochemistry. In many cases, only one specific stereoisomer of a compound is biologically active, while other isomers may be inactive or even inhibitory. nih.gov This specificity arises from the precise interaction between the pheromone molecule and its corresponding receptor protein in the receiving organism, typically located in the antennae of insects. nih.gov The three-dimensional shape of the molecule is critical for a proper fit with the receptor, much like a key fits into a lock.
The degree of stereoisomeric specificity can vary among different insect species and pheromone systems. Several categories of stereoisomer-activity relationships have been observed:
Only one enantiomer is active: In many cases, only one of the possible enantiomers of a chiral pheromone elicits a behavioral response. For example, in the case of the Paulownia bagworm, bioassays of four synthesized stereoisomers of its pheromone revealed that (3R,13R,1′S)-10 was the natural, active pheromone, while another stereoisomer, (3R,13S,1′S)-10, was only about 5% as active. nih.gov
All stereoisomers are active, but one is naturally produced: The German cockroach produces only the (3S,11S)-(+)-15 stereoisomer of its pheromone due to biosynthetic constraints, even though all stereoisomers are bioactive. nih.gov
A specific mixture of stereoisomers is required: The aggregation pheromone of the broad-horned flour beetle, Gnatocerus cornutus, was found to be a mixture of four stereoisomers in a specific ratio. mdpi.com Similarly, the natural pheromone of Tribolium castaneum is a mixture of all four stereoisomers of 4,8-dimethyldecanal, with the biosynthesis being not highly stereoselective. nih.gov
One isomer is active, while another is inhibitory: In some instances, the presence of an inactive stereoisomer can inhibit the activity of the active pheromone. This necessitates the synthesis of stereochemically pure pheromones for effective use in pest management. nih.gov
The following table provides examples of insect pheromones where stereoisomeric specificity is crucial for their biological activity.
| Insect Species | Pheromone Component | Active Stereoisomer(s) | Inactive/Inhibitory Stereoisomer(s) |
| Paulownia bagworm (Clania variegata) | (1′S)-10-methyldodecyl acetate (B1210297) analogue | (3R,13R,1′S) | (3R,13S,1′S) is weakly active; other isomers inactive. nih.gov |
| German cockroach (Blattella germanica) | Gentisyl quinone isovalerate analogue | (3S,11S)-(+) is naturally produced, but all are bioactive. nih.gov | None |
| Broad-horned flour beetle (Gnatocerus cornutus) | Acoradiene analogue | Mixture of stereoisomers. mdpi.com | Not applicable |
| Red flour beetle (Tribolium castaneum) | 4,8-Dimethyldecanal | Mixture of four stereoisomers. nih.gov | Not applicable |
Structure-Activity Relationship (SAR) Studies of Branched Alkanols in Biological Contexts
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule, such as a branched alkanol, relates to its biological activity. In the context of pheromones, SAR studies investigate how changes in the molecular structure, such as chain length, the position of the methyl branch, and the location and configuration of double bonds, affect the behavioral response of the receiving organism. mdpi.com These studies are crucial for designing synthetic pheromone analogues for use in pest control strategies like mating disruption and mass trapping.
Key structural features of branched alkanols that influence their activity as pheromones include:
Position of the Methyl Branch: The location of the methyl group along the carbon chain is highly specific. A shift in the methyl group's position can drastically reduce or eliminate the pheromonal activity. mdpi.comnih.gov For example, in the parasitic wasp Lariophagus distinguendus, only the enantiomers of 3-methylheptacosane (B3047540) were found to be active as a contact sex pheromone, while other structurally related methyl-branched alkanes were inactive. mdpi.com
Functional Group: The type of functional group present (e.g., alcohol, aldehyde, acetate) is fundamental to the molecule's identity as a signaling compound. masterorganicchemistry.com The hydroxyl group in alcohols, for instance, can participate in hydrogen bonding, which may be important for receptor binding. masterorganicchemistry.com
Presence and Configuration of Double Bonds: For unsaturated analogues, the location and stereochemistry (Z or E) of double bonds are often critical for activity. researchgate.net
The table below summarizes the impact of structural modifications on the activity of selected insect pheromones that are analogues of branched alkanols.
| Pheromone/Analogue | Structural Feature Modified | Impact on Biological Activity | Insect Species |
| 3-Methylheptacosane | Position of methyl branch | Moving the methyl group from the 3-position renders the compound inactive. mdpi.com | Lariophagus distinguendus |
| 3-Methylheptacosane | Chain length | Altering the chain length from C27 reduces or eliminates activity. mdpi.com | Lariophagus distinguendus |
| (Z,Z)-dodeca-3,6-dien-1-ol | Saturation of double bonds | The corresponding saturated alcohol is inactive. | Termites researchgate.net |
These SAR studies demonstrate that the perception of pheromones by insects is a highly tuned process, relying on the precise recognition of specific molecular features. This specificity ensures that communication is species-specific and effective in conveying the intended behavioral signal.
Environmental Fate, Transport, and Degradation of 6 Methylpentadecan 6 Ol
Environmental Partitioning and Distribution in Environmental Compartments
The distribution of 6-Methylpentadecan-6-ol in the environment is largely determined by its partitioning behavior between soil/sediment, water, and air. These processes are critical for predicting the compound's mobility and bioavailability.
The sorption of organic compounds to soil and sediment is a key process influencing their mobility and bioavailability in the environment. This process is often quantified by the organic carbon-normalized sorption coefficient (Koc). For hydrophobic compounds like this compound, sorption to the organic fraction of soil and sediment is the dominant mechanism. researchgate.netnih.gov
Table 1: Predicted Soil Sorption and Partitioning Properties of this compound (Note: These values are estimations based on QSAR models and data for similar long-chain alcohols, as direct experimental data for this compound is limited.)
| Property | Predicted Value | Interpretation |
| Log Koc (Soil Adsorption Coefficient) | 4.0 - 5.0 | High sorption potential, low mobility in soil |
| Log Kow (Octanol-Water Partition Coeff.) | 6.0 - 7.0 | Highly hydrophobic, tendency to partition into organic matter |
Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. For long-chain alcohols, volatilization from water surfaces can be a significant dissipation pathway. nih.gov The tendency of a chemical to volatilize from water is described by its Henry's Law Constant. While the long carbon chain of this compound results in a low vapor pressure, its very low water solubility can still drive volatilization from aqueous systems. europa.eu
Persistence and Mobility Assessment of this compound in the Environment
The persistence and mobility of a chemical in the environment are governed by its resistance to degradation and its movement through different environmental compartments such as soil, water, and air.
Persistence:
The persistence of this compound is expected to be influenced by its structure. Long-chain aliphatic alcohols are generally considered to be readily biodegradable. nih.govoecd.org However, factors such as chain length and branching can affect the rate of degradation.
Biodegradation: Studies on long-chain alcohols have shown that those with up to 18 carbon atoms are readily biodegradable. nih.govoecd.org While the rate of biodegradation tends to decrease with increasing chain length, even longer-chain alcohols are expected to biodegrade. nih.gov The methyl branching in this compound may slightly decrease the rate of biodegradation compared to its linear counterpart, as branching can sometimes hinder enzymatic attack by microorganisms. acs.org Research on other branched alcohols has indicated that the presence of methyl branches can reduce the rate of biodegradation. acs.org For instance, some highly branched alcohols are known to biodegrade slowly. google.com
Abiotic Degradation: Like other alcohols, this compound is expected to be stable against abiotic degradation processes such as hydrolysis in water. oecd.org Photochemical oxidation in aqueous systems is also not anticipated to be a significant degradation pathway. oecd.org
Mobility:
The mobility of this compound in the environment is primarily dictated by its low water solubility and its tendency to adsorb to organic matter in soil and sediment.
Water Solubility and Partitioning: As a C16 alcohol, this compound is expected to have very low water solubility. The water solubility of long-chain alcohols decreases significantly with increasing carbon chain length. epa.govresearchgate.net Consequently, it will have a high octanol-water partition coefficient (log Kow), indicating a strong preference for partitioning into organic phases rather than water. nih.gov
Soil and Sediment Adsorption: Due to its high hydrophobicity, this compound is expected to have a high organic carbon-water (B12546825) partition coefficient (Koc). This suggests a strong tendency to bind to the organic fraction of soil and sediment, limiting its mobility in these compartments. epa.gov Fugacity modeling of long-chain alcohols indicates that for chain lengths of C10 and above, the substance, when released to water, is predicted to partition significantly into sediment. oecd.org This strong adsorption reduces the likelihood of leaching into groundwater.
Volatilization: The vapor pressure of long-chain alcohols decreases with increasing chain length. epa.gov Therefore, this compound is expected to have a low vapor pressure and is unlikely to be significantly mobile in the atmosphere through volatilization from soil or water surfaces.
Table 1: Estimated Environmental Fate Properties of this compound (Based on Long-Chain Branched Alcohols)
| Property | Estimated Value/Behavior | Rationale/Supporting Evidence |
| Biodegradation | Readily biodegradable, but potentially at a slower rate than linear isomers. | Long-chain alcohols up to C18 are readily biodegradable. nih.govoecd.org Methyl branching can decrease the rate of biodegradation. acs.org |
| Persistence in Water | Low | Expected to be removed from the water column through biodegradation and partitioning to sediment. oecd.org |
| Persistence in Soil | Moderate | Strong adsorption to soil organic matter may slow degradation, but it is ultimately expected to biodegrade. epa.gov |
| Mobility in Soil | Low | High Koc value indicates strong adsorption to soil and low potential for leaching. epa.gov |
| Mobility in Water | Low | Low water solubility and high partitioning to sediment. oecd.orgepa.gov |
| Bioaccumulation Potential | Low | Despite a high log Kow, studies on long-chain alcohols suggest that bioaccumulation is lower than predicted, likely due to metabolism and low bioavailability. nih.govoecd.org |
Advanced Analytical Methodologies for Environmental Monitoring and Trace Detection
The detection and quantification of this compound in environmental matrices like water, soil, and sediment would require sophisticated analytical techniques due to its expected low concentrations and the complexity of these samples. While specific methods for this compound are not documented, standard methods for analyzing long-chain alcohols can be adapted.
The primary analytical approaches for long-chain alcohols involve chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds. rsc.org For long-chain alcohols, derivatization is often employed to increase their volatility and improve their chromatographic behavior. rsc.org A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). rsc.org GC-MS provides both quantification and structural information, which is crucial for identifying specific isomers in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for less volatile and more polar compounds. rsc.org For long-chain alcohols, derivatization can also be used to enhance ionization efficiency in the mass spectrometer. rsc.org Modern LC-MS/MS (tandem mass spectrometry) methods offer high sensitivity and selectivity, allowing for the detection of trace levels of contaminants in complex environmental samples. epa.gov Methods have been developed for a range of alcohol ethoxylates and other long-chain alcohols in water and biota with detection limits in the parts-per-trillion (pg/g) to parts-per-quadrillion (pg/L) range. epa.govnih.gov
Sample Preparation:
Effective sample preparation is critical for the accurate analysis of trace levels of this compound.
Extraction: For water samples, solid-phase extraction (SPE) is a common technique to concentrate the analyte and remove interfering substances. epa.govnih.gov For soil and sediment samples, solvent extraction, potentially followed by a cleanup step, would be necessary to isolate the compound from the complex matrix. cleaninginstitute.org
Saponification: In some environmental samples, long-chain alcohols may be present as esters. A saponification step (hydrolysis with a strong base) can be used to release the free alcohols before extraction and analysis. cleaninginstitute.org
Table 2: Potential Analytical Methods for this compound
| Analytical Technique | Sample Preparation | Derivatization | Detector | Key Advantages |
| GC-MS | Solvent extraction (soil/sediment), SPE (water) | Often required (e.g., silylation with BSTFA) | Mass Spectrometer | High resolution, structural confirmation, suitable for complex mixtures. rsc.org |
| LC-MS/MS | SPE (water), solvent extraction (soil/sediment) | Can be used to improve ionization | Tandem Mass Spectrometer | High sensitivity and selectivity, suitable for trace analysis. epa.govnih.gov |
Future Directions and Emerging Research Avenues for 6 Methylpentadecan 6 Ol
Design and Synthesis of Advanced Functionalized Derivatives of 6-Methylpentadecan-6-ol
The synthesis of novel derivatives of this compound presents a promising avenue for the development of new chemical entities with potentially enhanced or entirely new properties. The strategic introduction of various functional groups onto the parent molecule can significantly alter its physicochemical characteristics, such as polarity, reactivity, and volatility. This tailored functionalization can lead to derivatives with applications in diverse fields, from materials science to pharmacology. ajchem-a.com
One approach to creating these derivatives involves leveraging established synthetic methodologies. For instance, esterification of the tertiary alcohol group with a variety of carboxylic acids could yield a library of ester derivatives. These esters may exhibit different properties, such as improved lubricity or altered volatility, making them suitable for specialized industrial applications. Similarly, etherification reactions could introduce different alkyl or aryl groups, further diversifying the molecular architecture and potential applications.
Modern synthetic strategies, including one-pot multicomponent reactions and catalyzed processes, offer efficient pathways to these functionalized molecules. nih.gov These methods are often designed to be more atom-economical and generate less waste, aligning with the principles of green chemistry. nih.gov The design of these synthetic routes can be guided by computational modeling to predict the properties of the target derivatives and optimize reaction conditions.
The development of these advanced derivatives is not limited to simple functional group additions. More complex modifications, such as the introduction of heterocyclic moieties or polymerization of the molecule, could lead to materials with unique optical, electronic, or mechanical properties. researchgate.netnih.govmdpi.com For example, incorporating the this compound structure into a polymer backbone could result in a material with tailored thermal stability and flexibility. The exploration of these synthetic possibilities will undoubtedly expand the utility of this long-chain tertiary alcohol. mdpi.com
Investigation of this compound as a Model Compound for Fundamental Chemical Research
The unique structure of this compound, a tertiary alcohol with a long alkyl chain, makes it an excellent model compound for fundamental chemical research. Its distinct features allow for the investigation of various chemical principles and phenomena that are broadly applicable across organic chemistry.
One area of investigation is the study of reaction mechanisms involving sterically hindered tertiary alcohols. The bulky groups surrounding the hydroxyl group in this compound can influence the kinetics and selectivity of reactions such as dehydration, oxidation, and substitution. By studying these reactions in detail, chemists can gain a deeper understanding of steric effects and develop new synthetic methods that can be applied to other complex molecules.
Furthermore, the long, nonpolar alkyl chain of this compound makes it a suitable model for studying intermolecular interactions, particularly van der Waals forces. Research in this area could involve examining the compound's behavior in different solvents and its tendency to self-assemble or form aggregates. These studies can provide valuable insights into the forces that govern molecular recognition and the formation of supramolecular structures.
The physicochemical properties of this compound, such as its viscosity, surface tension, and solubility, can also be the subject of fundamental research. europa.eu By systematically measuring these properties and comparing them to those of other alcohols, researchers can develop and refine models that predict the physical behavior of organic molecules based on their structure. researchgate.net This knowledge is crucial for a wide range of applications, from designing new industrial fluids to understanding biological processes.
Exploration of Potential Applications in Specialized Industrial Processes (e.g., advanced lubricants, polymer additives)
The distinct molecular structure of this compound suggests its potential for use in various specialized industrial applications, particularly as an advanced lubricant or a polymer additive. Its long, branched alkyl chain and tertiary alcohol functional group could impart desirable properties to industrial formulations.
Advanced Lubricants: The long hydrocarbon chain of this compound provides a basis for lubricity, reducing friction between moving parts. The presence of the methyl branch and the tertiary alcohol group could enhance its performance in several ways:
Film-Forming Properties: The polar hydroxyl group can promote adhesion to metal surfaces, forming a protective film that withstands high pressure and reduces wear.
Esters derived from this compound, such as isocetyl palmitate (which contains a similar branched C16 alcohol component), are already used as emollients and thickening agents in cosmetics, demonstrating the potential for long-chain branched alcohols and their derivatives in formulating stable and effective products. atamanchemicals.com
Polymer Additives: Incorporating this compound into polymer formulations could modify their properties in beneficial ways:
Plasticizer: The long alkyl chain can increase the flexibility and reduce the brittleness of polymers by inserting itself between polymer chains and reducing intermolecular forces.
Processing Aid: It can act as an internal lubricant during polymer processing, improving flow and reducing energy consumption.
Surface Modifier: The hydroxyl group can migrate to the polymer surface, altering its surface energy and improving properties like wettability and adhesion.
Further research into the synthesis of derivatives of this compound could lead to even more specialized additives. For example, converting the alcohol to an acrylate (B77674) or methacrylate (B99206) ester would allow it to be copolymerized into the polymer backbone, creating a permanently modified material with enhanced properties.
Integration of Omics Technologies for Comprehensive Biological System Analysis related to this compound
The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex interactions of this compound within a biological system. frontiersin.orgmdpi.com This integrated, multi-omics approach can provide a holistic view of the molecular responses to this compound, moving beyond the study of individual components to a system-wide analysis. nih.govazolifesciences.com
By employing these high-throughput technologies, researchers can simultaneously measure changes across different molecular levels. researchgate.net For instance, transcriptomics can reveal which genes are up- or down-regulated in the presence of this compound, while proteomics can identify corresponding changes in protein expression and post-translational modifications. Metabolomics, in turn, can uncover alterations in the metabolic profile of the system, identifying the byproducts of the compound's metabolism or its effects on endogenous metabolic pathways. nih.gov
The integration of these diverse datasets is crucial for constructing a comprehensive model of the biological impact of this compound. nih.gov This can help to:
Identify key regulatory networks and signaling pathways affected by the compound. frontiersin.org
Uncover potential biomarkers of exposure or effect. frontiersin.org
Elucidate the compound's mechanism of action at a molecular level.
Data integration strategies, including correlation-based analyses and machine learning algorithms, are essential for making sense of the large and complex datasets generated by omics studies. researchgate.net These computational tools can help to identify meaningful patterns and relationships between different molecular entities, providing insights that would be missed by single-omics analyses alone. researchgate.net The ultimate goal is to achieve a systems-level understanding of how this compound perturbs biological processes, which can have significant implications for various fields, from environmental science to biotechnology. mdpi.com
| Omics Technology | Level of Biological Organization | Potential Insights for this compound Research |
| Genomics | DNA | Identification of genetic variations that may influence the metabolism or effects of the compound. |
| Transcriptomics | RNA | Determination of genes whose expression is altered in response to the compound. |
| Proteomics | Proteins | Analysis of changes in protein abundance and modification states following exposure. |
| Metabolomics | Metabolites | Characterization of the metabolic fate of the compound and its impact on endogenous metabolic pathways. |
Development of Sustainable and Green Chemistry Approaches for this compound Synthesis and Utilization
The principles of green chemistry provide a framework for developing more environmentally benign and sustainable methods for the synthesis and application of this compound. mdpi.com This approach aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency throughout the chemical lifecycle. cuestionesdefisioterapia.com
Sustainable Synthesis: Traditional chemical syntheses can often be resource-intensive and generate significant amounts of waste. Green chemistry seeks to address these issues by promoting the use of:
Renewable Feedstocks: Exploring biosynthetic pathways or utilizing biomass-derived starting materials can reduce the reliance on petrochemicals. researchgate.net For example, levulinic acid, derived from the acid degradation of hexose-containing polysaccharides like cellulose, is a renewable feedstock for certain chemical syntheses. google.com
Catalysis: The use of catalytic reagents, particularly biocatalysts like enzymes, is preferred over stoichiometric reagents because they are highly efficient, selective, and can often be used under milder reaction conditions. nih.govcuestionesdefisioterapia.com This reduces energy consumption and minimizes the formation of byproducts.
Safer Solvents and Reaction Conditions: Whenever possible, reactions should be conducted in environmentally friendly solvents, such as water, or in solvent-free systems. mdpi.com Techniques like microwave-assisted synthesis and mechanochemistry can also contribute to more energy-efficient and less wasteful processes. nih.gov
Green Utilization: Beyond its synthesis, the principles of green chemistry also apply to the use of this compound. This includes designing applications where the compound is used efficiently and has a minimal environmental impact. For example, in its potential use as a lubricant, formulations could be designed for enhanced biodegradability, reducing their persistence in the environment.
By embracing green chemistry, the chemical industry can move towards more sustainable practices that are both economically viable and environmentally responsible. synthiaonline.com The development of green synthetic routes and applications for this compound is an important step in this direction. researchgate.net
| Green Chemistry Principle | Application to this compound |
| Prevention | Designing synthetic pathways that minimize waste generation. cuestionesdefisioterapia.com |
| Atom Economy | Maximizing the incorporation of all materials used in the synthesis into the final product. nih.gov |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. mdpi.com |
| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. mdpi.com |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. cuestionesdefisioterapia.com |
| Use of Renewable Feedstocks | Utilizing raw materials that are renewable rather than depleting. researchgate.net |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization to reduce waste. nih.gov |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. nih.gov |
| Design for Degradation | Designing chemical products so they break down into innocuous degradation products at the end of their function. |
| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Q & A
Basic Research Questions
Q. What methodologies are optimal for synthesizing 6-Methylpentadecan-6-ol with high enantiomeric purity?
- Methodological Answer : Synthesis should follow established protocols for secondary alcohol derivatives, such as Grignard reactions or catalytic hydrogenation of ketones. Use chiral catalysts (e.g., BINAP-Ru complexes) to enhance enantiomeric purity. Characterize intermediates via thin-layer chromatography (TLC) and final products using chiral HPLC or polarimetry . Ensure reaction conditions (temperature, solvent purity) are rigorously controlled to minimize racemization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine NMR (¹H and ¹³C) to confirm molecular structure and stereochemistry, supplemented by FT-IR for functional group analysis. Mass spectrometry (EI-MS or ESI-MS) provides molecular weight validation. For quantitative purity assessment, use gas chromatography (GC) with flame ionization detection .
Q. How should researchers address safety protocols when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes H303, H313, and H333: use fume hoods for volatile handling, wear nitrile gloves, and store waste separately in labeled containers. Collaborate with certified waste management services for disposal . Conduct regular risk assessments using COSHH frameworks .
Q. What statistical approaches are recommended for preliminary stability studies of this compound under varying pH and temperature?
- Methodological Answer : Design accelerated stability tests (e.g., 40°C/75% RH for 6 months) with triplicate sampling. Analyze degradation products via HPLC-UV and apply ANOVA to assess significance of environmental factors. Use Arrhenius modeling to predict shelf-life .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?
- Methodological Answer : Re-examine sample preparation for contaminants (e.g., residual solvents). Cross-validate computational models (DFT or MD simulations) with experimental data using software like Gaussian or ORCA. Consult crystallography (X-ray or cryo-EM) for conformational validation .
Q. What experimental design principles mitigate bias in studying this compound’s biological activity?
- Methodological Answer : Implement double-blind protocols for in vitro assays (e.g., enzyme inhibition). Use positive/negative controls (e.g., known inhibitors/solvents) and randomize sample processing order. Apply mixed-effects models to account for batch variability .
Q. How can researchers integrate multi-omics data to explore this compound’s metabolic pathways?
- Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) data from treated cell lines. Use pathway enrichment tools (KEGG, Reactome) and network analysis (Cytoscape) to identify hub genes/metabolites. Validate hypotheses via CRISPR knockouts or isotopic tracing .
Q. What strategies ensure reproducibility in scaled-up synthesis of this compound?
- Methodological Answer : Document critical process parameters (CPPs) like stirring rate and catalyst loading using Quality-by-Design (QbD) frameworks. Perform design-of-experiments (DoE) to optimize yields. Share raw data and protocols via repositories like Zenodo or Figshare .
Methodological Frameworks for Research Design
- PICOT Framework : For biological studies, define Population (cell lines/organisms), Intervention (dose/concentration), Comparison (controls), Outcome (IC₅₀, gene expression), and Time (exposure duration) .
- Ethical Compliance : Declare conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
